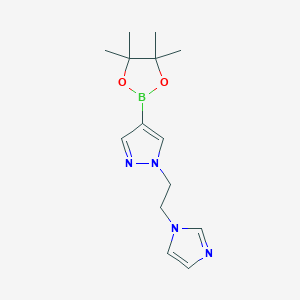
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a chloro group, a dimethylaminoethylamino group, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione typically involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with N,N-dimethylethylenediamine. The reaction is carried out in an anhydrous solvent such as benzene, and the product is obtained in high yield . The reaction conditions include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The crude product is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activities.
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: A wide range of substituted naphthoquinones with diverse biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent . Additionally, the compound can inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(benzylamino)naphthalene-1,4-dione: Known for its anti-Alzheimer’s activity.
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Exhibits antifungal properties.
2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione: Shows high antifungal activity.
Uniqueness
2-Chloro-3-(2-dimethylaminoethylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities
Propriétés
Numéro CAS |
83027-27-4 |
|---|---|
Formule moléculaire |
C14H15ClN2O2 |
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
2-chloro-3-[2-(dimethylamino)ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C14H15ClN2O2/c1-17(2)8-7-16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,16H,7-8H2,1-2H3 |
Clé InChI |
ZEYYTNKEDFUTRS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)




![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
![Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate](/img/structure/B13995353.png)





![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)

